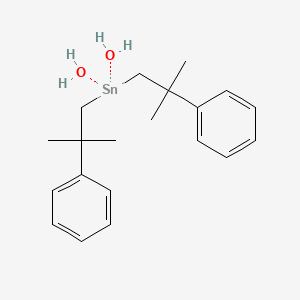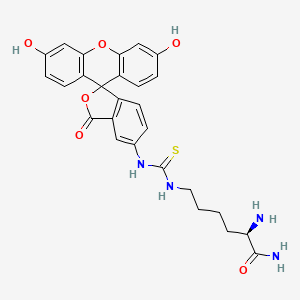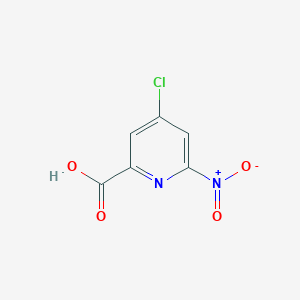
4-Chloro-6-nitropicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-nitropicolinic acid is an organic compound belonging to the class of picolinic acids It is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 6th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitropicolinic acid typically involves nitration and chlorination reactions. One common method is the nitration of picolinic acid followed by chlorination. The nitration is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Chloro-6-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of picolinic acid.
Reduction: Various reduced forms of the compound.
Substitution: Substituted picolinic acid derivatives with different functional groups.
科学研究应用
4-Chloro-6-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-6-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 4-Nitropicolinic acid
- 6-Chloropicolinic acid
- 5-Nitropicolinic acid
Comparison and Uniqueness
4-Chloro-6-nitropicolinic acid is unique due to the simultaneous presence of both chlorine and nitro groups on the pyridine ring. This dual substitution imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. The combination of these functional groups enhances its potential for diverse applications in research and industry.
属性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
202.55 g/mol |
IUPAC 名称 |
4-chloro-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-3-1-4(6(10)11)8-5(2-3)9(12)13/h1-2H,(H,10,11) |
InChI 键 |
ZSCYJDMXFRUNJE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


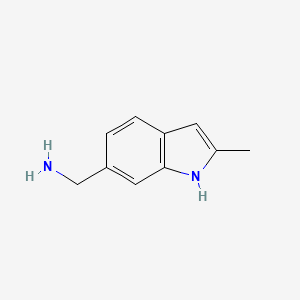
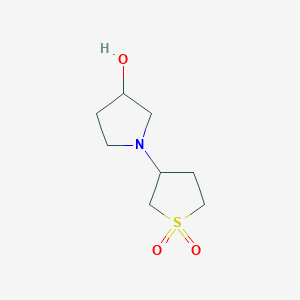
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
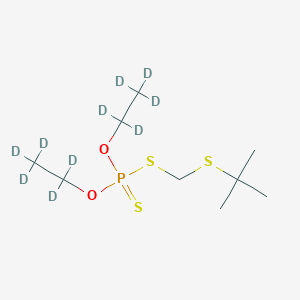
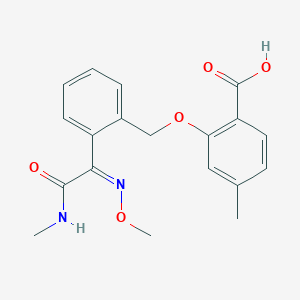
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
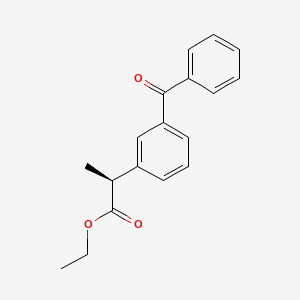
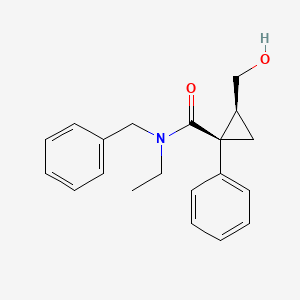
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
